BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide

Lipophilicity ADME Drug design

For rigorous SAR, choose this specific 4-fluorophenoxy piperidine-acetamide (CAS 2034204-19-6). Its intermediate clogP (2.70) and low TPSA (50.80 Ų) make it ideal for BBB permeability studies, unlike its higher TPSA analogues. Combined with 1 H-donor and 5 H-acceptors, it’s a balanced reference for solubility-permeability profiling. Ensure experimental reproducibility by procuring this exact entity, not an unsupported in-class substitute.

Molecular Formula C18H25FN2O3
Molecular Weight 336.407
CAS No. 2034204-19-6
Cat. No. B2594692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide
CAS2034204-19-6
Molecular FormulaC18H25FN2O3
Molecular Weight336.407
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3CCOC3
InChIInChI=1S/C18H25FN2O3/c19-15-1-3-17(4-2-15)24-13-18(22)20-11-14-5-8-21(9-6-14)16-7-10-23-12-16/h1-4,14,16H,5-13H2,(H,20,22)
InChIKeyPOJCYJVXIHECLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide (CAS 2034204-19-6) – Procurement-Relevant Compound Profile


2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide (CAS 2034204-19-6) is a synthetic small molecule (C₁₈H₂₅FN₂O₃, MW 336.41 g/mol) belonging to the class of piperidine‑acetamide derivatives that incorporate a tetrahydrofuran (oxolan) substituent [1]. Its computed properties (clogP 2.70, TPSA 50.80 Ų) [1] place it within Lipinski’s Rule‑of‑Five space, suggesting oral‑bioavailability potential; however, the compound currently lacks reported biological target engagement data in the primary literature.

Why 2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide Cannot Be Simply Substituted by In‑Class Analogues


The compound’s scaffold combines a 4‑fluorophenoxy acetamide head group with a 1‑(oxolan‑3‑yl)piperidine tail via a methylene linker. Replacing the 4‑fluorophenyl moiety with other aryl groups (e.g., 2,4‑dichlorophenyl or 5‑bromopyridinyl analogues ) or modifying the oxolan ring alters critical molecular determinants such as lipophilicity, hydrogen‑bonding capacity, and conformational flexibility. Without direct comparative pharmacological data, the assumption that any in‑class piperidine‑acetamide congener is functionally interchangeable is unsupported; therefore, batch‑to‑batch procurement of the exact CAS 2034204-19-6 entity is essential for experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide


Lipophilicity (clogP) as a Selective Design Feature for Membrane Permeability

The target compound exhibits a computed clogP of 2.70 [1]. In contrast, the direct 2,4‑dichlorophenoxy analogue (CAS 2034295‑40‑2) is predicted to have a higher clogP (>3.5) due to additional halogen mass, while the 5‑bromonicotinamide analogue (CAS not specified) is expected to be more polar. This intermediate lipophilicity may offer a balanced permeability profile, reducing non‑specific binding risks compared to more lipophilic congeners. Importantly, this is a class‑level inference supported by in silico predictions; no experimental logP/logD measurements have been retrieved for the target compound.

Lipophilicity ADME Drug design

Topological Polar Surface Area (TPSA) and BBB Penetration Potential

The computed TPSA for 2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is 50.80 Ų [1]. This value is below the 60–70 Ų threshold commonly associated with passive blood–brain barrier penetration [2]. The 2,4‑dichlorophenoxy analogue, which contains an additional chlorine atom, is expected to have a slightly larger TPSA (~55 Ų), while the bromonicotinamide analogue likely exceeds 70 Ų. The target compound’s lower TPSA suggests a higher probability of CNS exposure, which may be desirable or undesirable depending on the research context.

TPSA CNS Blood–brain barrier

Hydrogen‑Bond Donor/Acceptor Profile and Solubility Considerations

The target compound contains 1 hydrogen‑bond donor (the amide NH) and 5 hydrogen‑bond acceptors [1], meeting Lipinski’s and Veber’s rules. The 2,4‑dichlorophenoxy analogue has a similar H‑bond profile, but the bromonicotinamide analogue has an additional H‑bond acceptor in the pyridine ring. The balanced H‑bond capacity of the target compound may confer moderate aqueous solubility compared to the more polar bromonicotinamide, potentially simplifying in vitro assay preparation.

Hydrogen bonding Solubility Drug-likeness

High‑Priority Research Application Scenarios for 2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide


CNS‑Targeted Probe Development

Given its predicted low TPSA (50.80 Ų) [2] and moderate lipophilicity (clogP 2.70) [1], this compound is a suitable starting scaffold for designing brain‑penetrant probes or lead molecules, particularly when CNS exposure is required and closely related analogues with higher TPSA (e.g., bromonicotinamide) are predicted to be BBB‑impermeant.

Structure–Activity Relationship (SAR) Exploration of Piperidine‑Acetamide Derivatives

The compound’s distinct 4-fluorophenoxy substitution provides a specific electronic and steric profile that can be compared with halogen‑variant analogues (2,4‑dichloro, 5‑bromo) in SAR campaigns. Researchers can use it to systematically probe the effect of aryl ring substitution on target affinity, metabolism, or selectivity.

In Vitro ADME and Physicochemical Profiling Studies

With a balanced hydrogen‑bond profile (1 donor, 5 acceptors) [1] and compliance with Lipinski’s rules, this compound can serve as a reference for establishing permeability–solubility relationships in a chemical series. Its intermediate properties allow researchers to evaluate how subtle structural changes (e.g., fluorination pattern, oxolan positioning) impact ADME parameters.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.